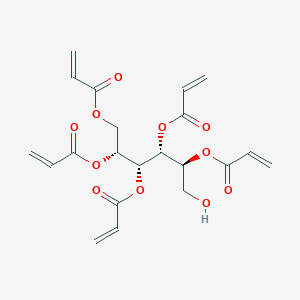
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde
Vue d'ensemble
Description
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde (DFMEB) is a compound that has been widely used in scientific research due to its unique properties. DFMEB is a colorless liquid that is soluble in organic solvents such as methanol and dichloromethane. This compound has a molecular weight of 204.16 g/mol and a boiling point of 135-137°C.
Mécanisme D'action
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has been reported to have various mechanisms of action. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in the inflammatory response. In addition, 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has been reported to have anti-oxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has also been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in organic solvents, which makes it easy to use in various assays. However, 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness. In addition, 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde can be toxic at high concentrations, which may limit its use in certain assays.
Orientations Futures
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has several potential future directions for research. One direction is to investigate its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate its mechanism of action in more detail to better understand its anti-inflammatory and anti-tumor effects. Additionally, future research could focus on developing derivatives of 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde that have improved pharmacokinetic properties and reduced toxicity.
Applications De Recherche Scientifique
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has been widely used in scientific research due to its unique properties. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde has been used in studies to investigate the role of oxidative stress in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has also been used in studies to investigate the effect of 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde on the immune system.
Propriétés
IUPAC Name |
2,6-difluoro-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAZBZRQVDJGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668378 | |
| Record name | 2,6-Difluoro-3-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde | |
CAS RN |
798564-92-8 | |
| Record name | 2,6-Difluoro-3-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine]](/img/structure/B1499412.png)





![Ethyl 2-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B1499433.png)
![(2-Bromofuro[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1499434.png)



![Imidazo[1,2-a]pyrazine-2-methanol](/img/structure/B1499447.png)
![5-(H-Gly-Pro-Gly-Pro-amido)-9-[di-(3-sulfonylpropyl)amino]-benzo[a]phenoxazonium perchlorate](/img/structure/B1499448.png)